Diethyl 3,4-pyrroledicarboxylate

Catalog No.
S1906659
CAS No.
41969-71-5
M.F
C10H13NO4
M. Wt
211.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3,4-pyrroledicarboxylate

CAS Number

41969-71-5

Product Name

Diethyl 3,4-pyrroledicarboxylate

IUPAC Name

diethyl 1H-pyrrole-3,4-dicarboxylate

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

InChI

InChI=1S/C10H13NO4/c1-3-14-9(12)7-5-11-6-8(7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3

InChI Key

QKXBVVVYILIRDO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC=C1C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CNC=C1C(=O)OCC

The exact mass of the compound Diethyl 3,4-pyrroledicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 3,4-pyrroledicarboxylate (CAS 41969-71-5) is a highly stable, electron-deficient pyrrole derivative characterized by dual ethoxycarbonyl groups at the β-positions. Commercially procured as a solid (melting point 147-149 °C), it serves as a critical bifunctional intermediate in the synthesis of advanced macrocycles, including bacteriochlorins and porphyrins [1], as well as pharmaceutical active ingredients such as kinase inhibitors. The presence of the two electron-withdrawing ester groups significantly dampens the inherent nucleophilicity of the pyrrole core, dictating specific, controlled conditions for α-position functionalization. For industrial and laboratory buyers, this compound offers a precise balance of stability, solubility, and predictable reactivity compared to its mono-substituted or methyl ester analogs [2].

Substituting Diethyl 3,4-pyrroledicarboxylate with closely related analogs often leads to process failures or severe yield reductions. For instance, utilizing the dimethyl ester analog introduces profound solubility limitations in standard organic solvents, which can stall downstream transformations such as cyclic anhydride formation or N-protection [1]. Conversely, substituting with alkyl-substituted analogs like 3,4-diethylpyrrole drastically alters the electronic profile; the lack of electron-withdrawing groups renders the pyrrole ring overly reactive, leading to uncontrolled alpha-substitution and rapid degradation of intermediates [2]. Furthermore, mono-ester variants cannot support the dual-functionalization or specific ring-closing steps required for synthesizing complex fused-ring pharmaceuticals or symmetrical macrocycles.

Enhanced Solubility for Downstream Processing

3,4-disubstituted pyrroles bearing dual electron-withdrawing groups are notorious for their low solubility, which severely limits their processability in complex syntheses. Comparative studies demonstrate that utilizing diethyl esters rather than methyl counterparts significantly improves solubility in standard organic solvents. This enhanced solubility is critical for facilitating subsequent reactions, such as conversion to cyclic anhydrides or N-protection steps, which are virtually impossible with the highly insoluble dimethyl 3,4-pyrroledicarboxylate [1].

Evidence DimensionProcessability and Organic Solubility
Target Compound DataDiethyl 3,4-pyrroledicarboxylate: Soluble enough to permit downstream N-protection and cyclic anhydride formation
Comparator Or BaselineDimethyl 3,4-pyrroledicarboxylate: Exhibits very low solubility, preventing anhydride conversion
Quantified DifferenceQualitative transition from 'impossible' to 'facilitated' reaction conditions due to enhanced solvation
ConditionsStandard organic synthesis conditions for 3,4-disubstituted pyrroles

Buyers must select the diethyl ester over the dimethyl ester to ensure the material remains in solution during multi-step syntheses, avoiding costly process bottlenecks.

Controlled Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

The dual ethoxycarbonyl groups profoundly deactivate the pyrrole core, providing exceptional control over alpha-position functionalization. In Vilsmeier-Haack formylation, 3,4-diethylpyrrole reacts rapidly at room temperature within 2-3 hours, often leading to stability issues (e.g., resulting dihydrodipyrrin-acetals decompose in minutes). In contrast, Diethyl 3,4-pyrroledicarboxylate requires forcing conditions (80 °C for 24 hours) but yields highly stable formylated precursors essential for synthesizing robust bacteriochlorins without uncontrolled over-reaction [1].

Evidence DimensionVilsmeier-Haack Formylation Conditions
Target Compound DataDiethyl 3,4-pyrroledicarboxylate: Requires 80 °C for 24 hours
Comparator Or Baseline3,4-Diethylpyrrole: Reacts at room temperature in 2-3 hours
Quantified DifferenceRequires ~55 °C higher temperature and 8-12x longer reaction time, reflecting profound electronic deactivation
ConditionsVilsmeier reagent in DMF

The dampened reactivity of the diethyl ester is a strict requirement for synthesizing stable, well-defined precursors for advanced porphyrin and bacteriochlorin macrocycles.

Electronic Tuning of Downstream Michael Additions

The electron-withdrawing nature of the ethoxycarbonyl groups in Diethyl 3,4-pyrroledicarboxylate derivatives drastically alters downstream reaction kinetics compared to alkyl-substituted analogs. During the synthesis of nitrohexanone-pyrroles via Michael addition, the derivative bearing the dual ester groups achieves optimal conversion in just 15 minutes at room temperature. In contrast, the diethyl-substituted analog requires a 5-hour reaction time to achieve a comparable yield. This accelerated kinetic profile for the ester derivative dictates strict reaction monitoring to prevent yield degradation over longer reaction times [1].

Evidence DimensionMichael Addition Reaction Time
Target Compound DataDiethyl 3,4-pyrroledicarboxylate derivative (3-EsEs): 15 minutes at room temperature
Comparator Or Baseline3,4-Diethylpyrrole derivative (3-EtEt): 5 hours at room temperature
Quantified Difference20-fold reduction in required reaction time for the ester-substituted derivative
ConditionsReaction with Michael acceptor and DBU at room temperature

Procurement of the ethoxycarbonyl-substituted pyrrole necessitates adapted, rapid-cycle downstream processing protocols compared to standard alkyl-pyrroles.

De Novo Synthesis of Bacteriochlorins and Porphyrins

Diethyl 3,4-pyrroledicarboxylate is the premier starting material for the de novo construction of bacteriochlorin macrocycles. Its specific electronic deactivation allows for controlled Vilsmeier-Haack formylation and subsequent Michael additions, yielding stable dihydrodipyrrin-acetals. This makes it indispensable for researchers developing near-infrared absorbing dyes for artificial photosynthesis and photodynamic therapy [1].

Synthesis of Pyrrolotriazine and Pyrrolopyrrolidinone Kinase Inhibitors

In pharmaceutical manufacturing, this compound is utilized as a core bifunctional building block. The dual ester groups are essential for multi-step cyclizations required to form complex fused-ring systems, such as VEGFR-2 and p53-Hdm2 inhibitors, where mono-ester analogs would fail to provide the necessary attachment points for ring closure [2].

Development of Unsymmetrical Pyrrole Derivatives

Due to its ability to undergo highly selective partial hydrolysis, Diethyl 3,4-pyrroledicarboxylate is the optimal precursor for industrial workflows requiring unsymmetrically 3,4-disubstituted pyrroles. It acts as a reliable, soluble, and stable starting point for generating diverse libraries of functionalized pyrroles used in advanced materials and agrochemicals[3].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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